

# A Technical Guide to the Historical Preparation of Sulfovinic Acid

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## Compound of Interest

Compound Name: Ethyl sulphate

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This in-depth technical guide explores the historical methodologies for the preparation of sulfovinic acid, also known as ethyl sulfuric acid or ethyl hydrogen sulfate. This compound was a key intermediate in 19th and early 20th-century organic synthesis, particularly in the production of diethyl ether and ethanol. Understanding these historical methods provides valuable context for the evolution of synthetic organic chemistry and the development of industrial chemical processes.

## Core Historical Synthetic Pathways

Historically, sulfovinic acid was primarily prepared through two main routes: the reaction of ethanol with sulfuric acid and the absorption of ethylene in sulfuric acid. Variations of the ethanol-based synthesis, including the use of fuming sulfuric acid (oleum) and the involvement of metallic salts, were also developed to improve yield and purity.

## Quantitative Data Summary

The following table summarizes quantitative data extracted from various historical and early 20th-century sources on the preparation of sulfovinic acid and its salts. It is important to note that 19th-century reports often lacked the precision of modern analytical methods, and yields were not always reported.

Meth od	React ant 1	Quant ity 1	React ant 2	Quant ity 2	Temp eratur e	Durati on	Produ ct	Yield	Sourc e
Ethan ol & Sulfuri c Acid	Rectifi ed Spirit	40 mL	Sulfuri c Acid	16 mL	Boiling	Not Specifi ed	Sodiu m Ethyl Sulfate	~12 g	[1]
Ethan ol & Fumin g Sulfuri c Acid	Anhyd rous Ethan ol	Not Specifi ed	Fumin g Sulfuri c Acid	Not Specifi ed	35-36 °C	Not Specifi ed	Ethyl Sulfuri c Acid	Not Specifi ed	
Ethyle ne & Sulfuri c Acid	Ethyle ne	Exces s	Conc. Sulfuri c Acid (98- 100%)	Not Specifi ed	< 150 °C	Not Specifi ed	Ethyl Hydro gen Sulfate	Not Specifi ed	
Anhyd rous Prepar ation	95% Ethyl Alcohol	97 g	95% Sulfuri c Acid	206 g	Coole d, then rose to 26°C	~15 min for temp. rise	Anhyd rous Ethyl Sulfuri c Acid	Not Specifi ed	
Sodiu m Bisulfa te Metho d	Ethyl Alcohol	Stoichi ometri c	Sodiu m Bisulfa te	Stoichi ometri c	Not Specifi ed	Not Specifi ed	Anhyd rous Ethyl Sulfuri c Acid	Not Specifi ed	

## Experimental Protocols

The following are detailed experimental protocols for key historical methods of preparing sulfovinic acid. These have been compiled and adapted from historical descriptions to provide

a clearer, step-by-step guide.

## Method 1: Preparation of Sodium Ethyl Sulfate from Ethanol and Sulfuric Acid (circa 19th Century)

This method involves the initial formation of sulfovinic acid, followed by neutralization and isolation as its sodium salt.

### Experimental Protocol:

- **Reaction:** In a 250 mL round-bottomed flask equipped with a reflux condenser, place 40 mL of rectified spirit (a high-purity ethanol).
- Slowly and carefully, add 16 mL of concentrated sulfuric acid to the ethanol. The mixture will become hot.
- Heat the mixture to a gentle boil under reflux. The exact duration of boiling was often not specified in historical texts, but would typically continue until the reaction was deemed complete, likely for several hours.
- **Neutralization and Isolation of Calcium Salt:** After cooling, transfer the reaction mixture to a larger beaker and add an excess of calcium carbonate in small portions with stirring. Effervescence (release of carbon dioxide) will occur. Continue adding calcium carbonate until the effervescence ceases, indicating that all excess sulfuric acid has been neutralized. The sulfovinic acid is converted to the soluble calcium ethyl sulfate, while the excess sulfuric acid is precipitated as insoluble calcium sulfate.
- **Filter the mixture** to remove the insoluble calcium sulfate and any unreacted calcium carbonate. The filtrate contains the aqueous solution of calcium ethyl sulfate.
- **Conversion to Sodium Salt:** To the filtrate, add a sufficient amount of sodium carbonate solution to precipitate all the calcium as calcium carbonate. The completion of this step is indicated by the cessation of precipitation.
- **Filter off the precipitated calcium carbonate.** The resulting filtrate is a solution of sodium ethyl sulfate.

- Crystallization: Concentrate the solution of sodium ethyl sulfate on a water-bath. As the volume is reduced, crystals of sodium ethyl sulfate will form upon cooling.
- Collect the crystals by filtration and dry them in a desiccator over calcium chloride. A typical yield reported for this method is approximately 12 grams of sodium ethyl sulfate. A less pure second crop of crystals can be obtained by further evaporating the filtrate.<sup>[1]</sup>

## Method 2: Preparation of Anhydrous Ethyl Sulfuric Acid (Leatherman, 1962)

This early 20th-century method focuses on producing an anhydrous form of sulfovinic acid, which was important for the synthesis of diethyl sulfate.

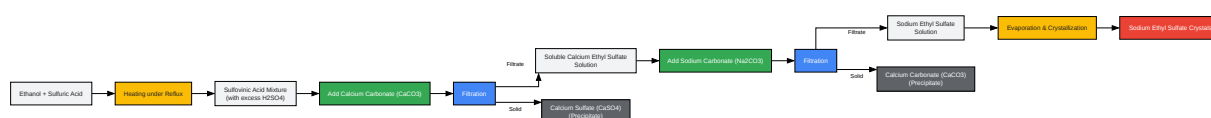
### Experimental Protocol:

- Reaction: Place 97 grams of 95% ethyl alcohol into a reaction vessel that is cooled with cold water.
- Slowly add 206 grams of 95% sulfuric acid to the alcohol with continuous cooling and stirring.
- Dehydration: Lower the temperature of the reaction mixture to approximately 5°C.
- Add 42 grams of powdered anhydrous sodium sulfate to the mixture with rapid stirring to keep the sodium sulfate in suspension. The temperature of the mixture will rise. In a documented example, the temperature rose to 20°C over a period of fifteen minutes.
- Cool the mixture again to 25°C. A slight subsequent rise in temperature to 26°C, with no further increase, indicates the completion of the reaction and hydration of the sodium sulfate.
- Isolation: The hydrated sodium sulfate can then be separated from the anhydrous ethyl sulfuric acid by filtration or decantation. The resulting product is a solution of essentially anhydrous ethyl sulfuric acid.

## Visualizations

## Logical Workflow for Historical Sulfovinic Acid Preparation

The following diagram illustrates the general logical workflow for the historical preparation of sulfovinic acid and its subsequent conversion to a sodium salt, as described in Method 1.

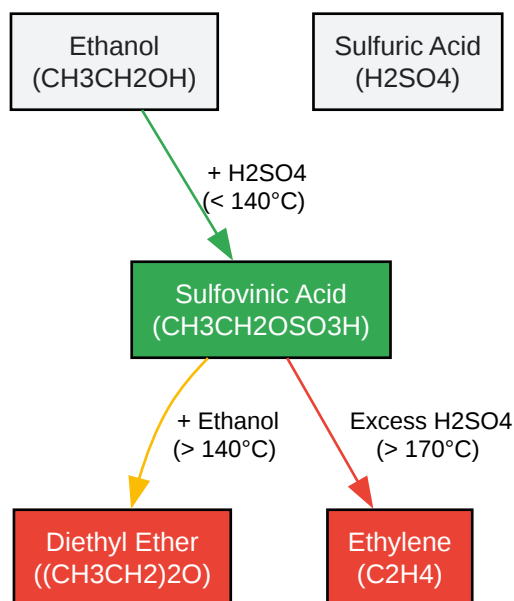


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Caption: Workflow for the preparation of sodium ethyl sulfate.

## Signaling Pathway of Sulfovinic Acid Formation and Side Reactions

This diagram illustrates the core reaction for the formation of sulfovinic acid from ethanol and sulfuric acid, as well as the key side reactions that occur at elevated temperatures.



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## References

- 1. [dn790007.ca.archive.org](https://dn790007.ca.archive.org) [dn790007.ca.archive.org]
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